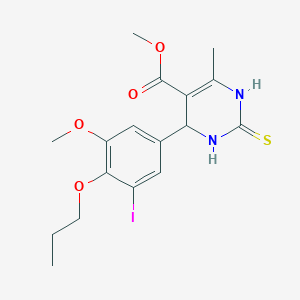

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of IKKε (IKBKE). TBK1 and IKKε are two important kinases that regulate the innate immune response. MPI-0479605 has been shown to have potential for the treatment of inflammatory and autoimmune diseases, as well as cancer.

Mecanismo De Acción

TBK1 and IKKε are two kinases that are activated by various stimuli, including viral infection and cellular stress. Once activated, they phosphorylate several downstream targets, including the transcription factor IRF3, which leads to the production of type I interferons and other cytokines. Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activity of TBK1 and IKKε, thereby reducing the production of type I interferons and other cytokines.

Biochemical and Physiological Effects:

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the production of type I interferons and other cytokines in various cell types, including dendritic cells and macrophages. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the activation of T cells and B cells, which are important components of the adaptive immune response. These effects are thought to be responsible for the anti-inflammatory and immunosuppressive effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several advantages as a research tool. It is a specific inhibitor of TBK1 and IKKε, which allows for the study of their individual contributions to the immune response. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to be effective in various preclinical models of disease, which suggests that it may have therapeutic potential. However, there are also limitations to the use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. It is a small molecule inhibitor, which may have off-target effects. In addition, the effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate may be context-dependent, as the immune response is complex and can vary depending on the stimulus and the cell type.

Direcciones Futuras

There are several future directions for research on Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One area of interest is the potential use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in combination with other immunomodulatory agents, such as checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective inhibitors of TBK1 and IKKε. Finally, the role of TBK1 and IKKε in other physiological processes, such as metabolism and autophagy, is an area of active investigation.

Métodos De Síntesis

The synthesis of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been described in several scientific articles. It involves the condensation of 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3-iodo-5-methoxy-4-propoxybenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with methyl iodide and potassium carbonate to yield the final product.

Aplicaciones Científicas De Investigación

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of multiple sclerosis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce the severity of the disease and delay disease onset. In a mouse model of rheumatoid arthritis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce joint inflammation and bone destruction. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-tumor activity in several cancer cell lines.

Propiedades

Fórmula molecular |

C17H21IN2O4S |

|---|---|

Peso molecular |

476.3 g/mol |

Nombre IUPAC |

methyl 4-(3-iodo-5-methoxy-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H21IN2O4S/c1-5-6-24-15-11(18)7-10(8-12(15)22-3)14-13(16(21)23-4)9(2)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25) |

Clave InChI |

MDVJGNZZYHVQRW-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC |

SMILES canónico |

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)

![Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one](/img/structure/B286061.png)

![Ethyl cyano[1-(3-thienyl)cyclohexyl]acetate](/img/structure/B286062.png)

![Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286065.png)

![Aceanthryleno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B286070.png)

![5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286073.png)

![5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286074.png)

![1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286075.png)

![1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286078.png)

![5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin](/img/structure/B286080.png)

![N-[1-[[(2,4-Dichlorophenoxy)methyl]carbonyloxymethyl]propyl]phthalimide](/img/structure/B286081.png)